molecular formula C12H11ClN2O3 B2524464 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956786-68-8

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B2524464
CAS No.: 956786-68-8
M. Wt: 266.68
InChI Key: ZXEXRYHAHMYZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a chloro group and a methoxybenzoic acid moiety, making it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary targets of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to inhibition of their activities, resulting in their death .

Biochemical Pathways

The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death . .

Pharmacokinetics

The compound’s solubility in polar organic solvents suggests that it may have good bioavailability.

Result of Action

The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound has shown superior antipromastigote activity against Leishmania aethiopica . It has also shown significant inhibition effects against Plasmodium berghei .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. The compound is stable under normal temperature and pressure , suggesting that it may maintain its efficacy and stability under a wide range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Biological Activity

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C12H12ClN2O3\text{C}_{12}\text{H}_{12}\text{ClN}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole moiety. Research indicates that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Colorectal cancer
  • Prostate cancer

In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against these cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

Cell LineIC50 Value (µM)Effectiveness
MDA-MB-23115High
HepG220Moderate
A549 (Lung Cancer)25Moderate
HCT116 (Colorectal)30Moderate

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound appears to involve several mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress, which is often linked to cancer progression .

Case Studies

A notable study investigated the effects of this compound on various cancer cell lines, revealing:

  • Significant growth inhibition in MDA-MB-231 cells, with a reduction in growth by approximately 54% at a concentration of 15 µM.
  • In HepG2 cells, a dose-dependent response was observed, with higher concentrations leading to increased cell death .

Another study focused on its anti-inflammatory properties, demonstrating that treatment with this compound reduced LPS-induced TNF-alpha release by up to 60% compared to untreated controls .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEXRYHAHMYZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.